2,3-Difluorophenyl Substitution Pattern Impact
This compound possesses a 2,3-difluorophenyl substituent, which differentiates it from close analogs like Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- (CAS 2049681-10-7) that feature a 2,5-difluoro substitution. While a direct head-to-head comparison for this specific pair is not publicly available, class-level inference from extensive SAR studies on triazolopyridine oxazole p38 inhibitors demonstrates that the position of fluorine atoms on the phenyl ring is a critical determinant of both inhibitory potency and isoform selectivity [1] .
| Evidence Dimension | Fluorine atom position on phenyl ring |
|---|---|
| Target Compound Data | 2,3-Difluorophenyl substitution |
| Comparator Or Baseline | 2,5-Difluorophenyl substitution (e.g., in CAS 2049681-10-7) |
| Quantified Difference | Not applicable; structural feature difference only. |
| Conditions | N/A - based on molecular structure and SAR of related compound classes |
Why This Matters
The precise substitution pattern is a key driver of biological activity in kinase inhibitors, making the 2,3-difluoro isomer a distinct, non-interchangeable research tool or intermediate.
- [1] Google Patents. EP1810972A1 - Nitrogenous heterocyclic compound and pharmaceutical use thereof. 2005. View Source
